molecular formula C23H23N3O B11258210 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11258210
M. Wt: 357.4 g/mol
InChI Key: BGASRKVPUIARQL-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a pyridine ring, and a cyclohexene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to introduce the pyridine and cyclohexene groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce saturated cyclohexane derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological activities. For instance, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • Ethanone, 1-(1-cyclohexen-1-yl)-

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide stands out due to its unique combination of a quinoline core, pyridine ring, and cyclohexene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H23N3O/c27-23(25-14-12-17-7-2-1-3-8-17)20-15-22(18-9-6-13-24-16-18)26-21-11-5-4-10-19(20)21/h4-7,9-11,13,15-16H,1-3,8,12,14H2,(H,25,27)

InChI Key

BGASRKVPUIARQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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